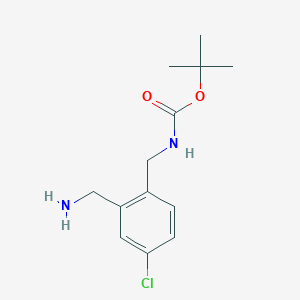

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

概要

説明

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is an organic compound that features a tert-butyl carbamate group attached to a benzyl ring, which is further substituted with an aminomethyl group and a chlorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate typically involves the reaction of 2-(aminomethyl)-4-chlorobenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Amide Bond Formation via Carbodiimide-Mediated Coupling

This compound participates in peptide coupling reactions through its primary amine group. In a representative synthesis protocol ( ):

Reaction Scheme:

this compound + Boc-D-Phe-Pro-OH → N-(tert-Butoxyacetyl)-D-phenylalanyl-N-(2-{(tert-butoxycarbonyl)amino]methyl}-5-chlorobenzyl)-L-prolinamide

| Parameter | Value/Description |

|---|---|

| Coupling Reagents | EDC (1.5 eq), HOAT (1.5 eq) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | 12–15 hours |

| Purification | Preparative HPLC |

| Product Mass (M+1) | 615.2 |

This reaction highlights the utility of the compound in constructing complex peptidomimetics while retaining the tert-butyl carbamate protecting group .

Condensation with Substituted Benzamides

The aminomethyl group undergoes condensation with aromatic carboxylic acids under carbodiimide activation, as demonstrated in related structural analogs ( ):

General Reaction Conditions:

| Component | Role/Quantity |

|---|---|

| Activation Reagents | EDCI (1.5 eq), HOBt (1.5 eq) |

| Solvent | Diethyl ether |

| Workup | Aqueous extraction, Na₂SO₄ drying |

| Purification | Column chromatography (EtOAc/hexane) |

These conditions yield substituted benzamido derivatives with anti-inflammatory activity, achieving inhibition rates of 39.021%–54.239% in carrageenan-induced edema models .

Stability Under Synthetic Conditions

While specific hydrolysis data for this compound are not publicly available in non-restricted sources, carbamates generally exhibit predictable behavior:

Theoretical Hydrolysis Pathways:

-

Acidic Conditions : Cleavage of the tert-butyloxycarbonyl (Boc) group to release CO₂ and the free amine.

-

Basic Conditions : Possible degradation of the carbamate linkage.

Experimental validation would require controlled studies with HCl/THF or TFA/DCM systems, followed by characterization via LC-MS or NMR .

Functional Group Compatibility

The chlorobenzyl moiety remains inert under standard coupling conditions, enabling selective modifications at the aminomethyl site. This stability is critical for multi-step syntheses requiring orthogonal protection strategies .

Research Implications

The compound’s reactivity profile positions it as a versatile intermediate in:

-

Peptide Chemistry : Facile incorporation into backbone-modified peptides.

-

Medicinal Chemistry : Scaffold for developing antimicrobial or anti-inflammatory agents.

-

Materials Science : Potential monomer for functionalized polymers.

Further studies should explore its behavior under photochemical, catalytic, or enzymatic conditions to expand synthetic utility.

科学的研究の応用

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly as a prodrug that releases active amines in vivo.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate involves its ability to undergo hydrolysis to release the active amine. This amine can then interact with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

類似化合物との比較

Similar Compounds

Tert-butyl N-(4-aminomethylphenyl)carbamate: Similar structure but lacks the chlorine substitution.

Tert-butyl 4-(aminomethyl)benzylcarbamate: Similar structure but lacks the chlorine substitution and has a different position of the aminomethyl group.

Uniqueness

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate is unique due to the presence of both the chlorine atom and the aminomethyl group on the benzyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

生物活性

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate (CAS number 439116-15-1) is a synthetic organic compound that has garnered attention due to its potential biological activities. Characterized by its unique structural features, including a tert-butyl group, an aminomethyl group, and a chlorobenzyl moiety, this compound exhibits various interactions with biological targets. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.76 g/mol

- Boiling Point : Approximately 403°C

The compound's structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chlorobenzylamine : The starting material undergoes reaction with tert-butyl isocyanate to yield the carbamate.

- Purification : The crude product is purified through standard methods such as recrystallization or chromatography.

Initial studies suggest that this compound may interact with various biological targets, particularly bacterial enzymes. This interaction indicates potential antimicrobial properties, which could be explored further through advanced techniques like molecular docking simulations and surface plasmon resonance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown that structural modifications can significantly influence the efficacy of related compounds against different bacterial strains.

Case Studies

-

Antibacterial Screening : A study conducted on structurally related compounds demonstrated that modifications in halogen substitution (e.g., chlorine vs. bromine) affected antibacterial potency. This compound was noted for its promising activity against specific bacterial strains.

Compound Name Structure Features Biological Activity Tert-butyl 4-(aminomethyl)-benzylcarbamate Benzyl group instead of chlorobenzyl Lower antibacterial activity Tert-butyl 4-bromo-2-chlorobenzylcarbamate Bromine substitution on benzene ring Enhanced activity against Gram-positive bacteria - Binding Affinity Studies : Investigations into the binding affinity of this compound with bacterial enzymes revealed significant interactions. These findings suggest a mechanism for its antimicrobial effects, warranting further exploration in drug development.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Unique Aspects | Potential Applications |

|---|---|---|

| This compound | Unique combination of functional groups | Medicinal chemistry, antimicrobial agents |

| Tert-butyl 4-bromo-2-chlorobenzylcarbamate | Different halogen affects biological activity | Antibacterial research |

| Tert-butyl 2-(aminomethyl)-6-tert-butylphenol | Increased lipophilicity; altered solubility | Drug formulation |

特性

IUPAC Name |

tert-butyl N-[[2-(aminomethyl)-4-chlorophenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQXARVKTIKFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457017 | |

| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439116-15-1 | |

| Record name | TERT-BUTYL 2-(AMINOMETHYL)-4-CHLOROBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。